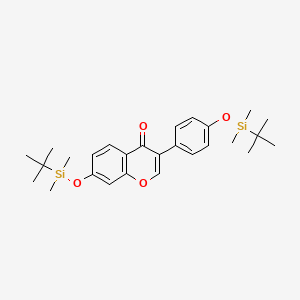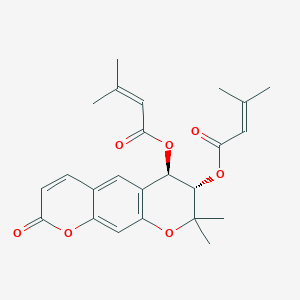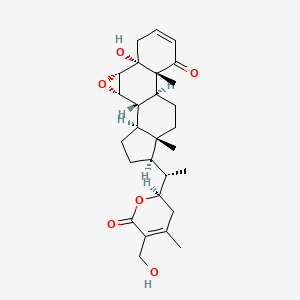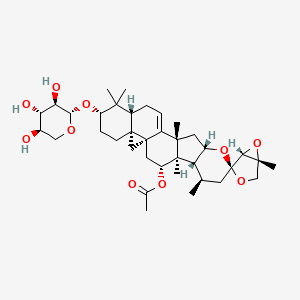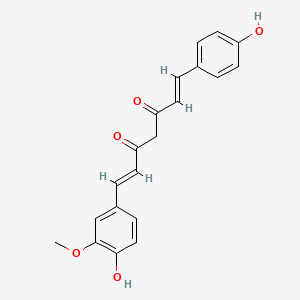
6,2'-Dimethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-2-(2-methoxyphenyl)-1-benzopyran-4-one is an ether and a member of flavonoids.
Wissenschaftliche Forschungsanwendungen
Anticancer and Immune-Regulatory Properties
6,2'-Dimethoxyflavone has shown promising anticancer properties. It has been reported to inhibit tumor growth and improve immunity in mice. The flavone components from plants like Cirsium japonicum DC have been observed to not only suppress the growth of implanted tumors but also to promote cellular and humoral immune responses, which might be a potential avenue for anti-tumor drug development (Liu et al., 2006).
Antimicrobial Activity
Flavones, including 6,2'-Dimethoxyflavone, have demonstrated significant antibacterial activity. A study discovered two new flavones with strong antibacterial properties against various bacteria strains, suggesting their potential as natural antibacterial agents (Edewor & Olajire, 2011).
Anti-inflammatory and Analgesic Effects
Research indicates that 6,2'-Dimethoxyflavone exhibits potent anti-inflammatory and analgesic effects. A study focusing on Stereospermum kunthianum revealed that dimethoxyflavone significantly increased pain threshold and reduced pain in mice, highlighting its potential as a natural remedy for pain and inflammation (Ching & Abiodun, 2018).
Anticholinesterase Activity
Dimethoxyflavone derivatives have been explored for their anticholinesterase activity, which is a significant area in the treatment of Alzheimer's disease. Some flavones show strong selectivity for butyrylcholinesterase over acetylcholinesterase, offering insights into potential therapeutic applications (Sawasdee et al., 2009).
Antioxidant Properties
Studies also suggest the antioxidant capabilities of 6,2'-Dimethoxyflavone. It has shown significant free radical scavenging activity, hinting at its potential to combat oxidative stress-related diseases (Durmaz, 2019).
Antidiabetic and Hypolipidemic Effects
The flavones have been found to exhibit antidiabetic and hypolipidemic effects. A study demonstrated that 5,7-dimethoxyflavone significantly reduced blood sugar levels and improved lipid profiles in diabetic rats, providing a basis for its potential therapeutic use in diabetes management (Xie et al., 2019).
Eigenschaften
CAS-Nummer |
156464-92-5 |
|---|---|
Produktname |
6,2'-Dimethoxyflavone |
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 |
IUPAC-Name |
6-methoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-19-11-7-8-16-13(9-11)14(18)10-17(21-16)12-5-3-4-6-15(12)20-2/h3-10H,1-2H3 |
SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





